

# Molecular structure and formula of 4-Iodo-1,2-dimethoxybenzene

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## Compound of Interest

Compound Name: 4-Iodo-1,2-dimethoxybenzene

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## An In-depth Technical Guide to 4-Iodo-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Iodo-1,2-dimethoxybenzene**, a key building block in organic synthesis. The document details its molecular structure, physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it explores its applications, particularly in the synthesis of complex molecules for pharmaceutical research and drug development.

## Molecular Structure and Identification

**4-Iodo-1,2-dimethoxybenzene**, also known as 4-Iodoveratrole, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted by an iodine atom at position 4 and two methoxy groups (-OCH<sub>3</sub>) at positions 1 and 2.[2] This substitution pattern makes the aromatic ring electron-rich and activates it for various chemical transformations.[3] The iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds.[4][5]

Identifier	Value
IUPAC Name	4-iodo-1,2-dimethoxybenzene[2][6]
Synonyms	4-Iodoveratrole, 3,4-Dimethoxyiodobenzene, 1-Iodo-3,4-dimethoxybenzene[1][7]
CAS Number	5460-32-2[2][8]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO <sub>2</sub> [2][8][9]
Molecular Weight	264.06 g/mol [2][8]
InChI Key	PUCISUQLWLKKJH-UHFFFAOYSA-N[2][6][9]
SMILES	<chem>COC1=C(C=C(C=C1)I)OC</chem> [2][6]

## Physicochemical and Spectral Data

The physical and spectral properties of **4-iodo-1,2-dimethoxybenzene** are critical for its handling, characterization, and use in synthesis.

## Physicochemical Properties

The quantitative data below summarizes the key physical properties of the compound.

Property	Value	Source(s)
Appearance	White to yellow powder or crystal	[1]
Melting Point	34-35 °C	[8][10]
Boiling Point	272.4 °C at 760 mmHg	[8]
Density	1.655 g/cm <sup>3</sup>	[7][8]
Flash Point	118.5 °C	[8][10]
Solubility	Slightly soluble in water (1 g/L at 25 °C)	[7]
Refractive Index	1.572	[8]

## Spectral Data

Spectral data is essential for confirming the identity and purity of **4-Iodo-1,2-dimethoxybenzene** after synthesis or before its use in further reactions.

Technique	Data
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ): δ 7.25-7.17 (m, 1H), 7.14-7.04 (m, 1H), 6.65-6.54 (m, 1H), 3.92-3.74 (m, 6H). <a href="#">[11]</a>
<sup>13</sup> C NMR	(100.6 MHz, CDCl <sub>3</sub> ): δ 149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9. <a href="#">[11]</a>
Mass Spec. (GC-MS)	m/z (%): 264.15 (100) [M] <sup>+</sup> . <a href="#">[11]</a>
Infrared (IR)	Spectra available in databases such as SpectraBase. <a href="#">[2]</a> <a href="#">[9]</a>

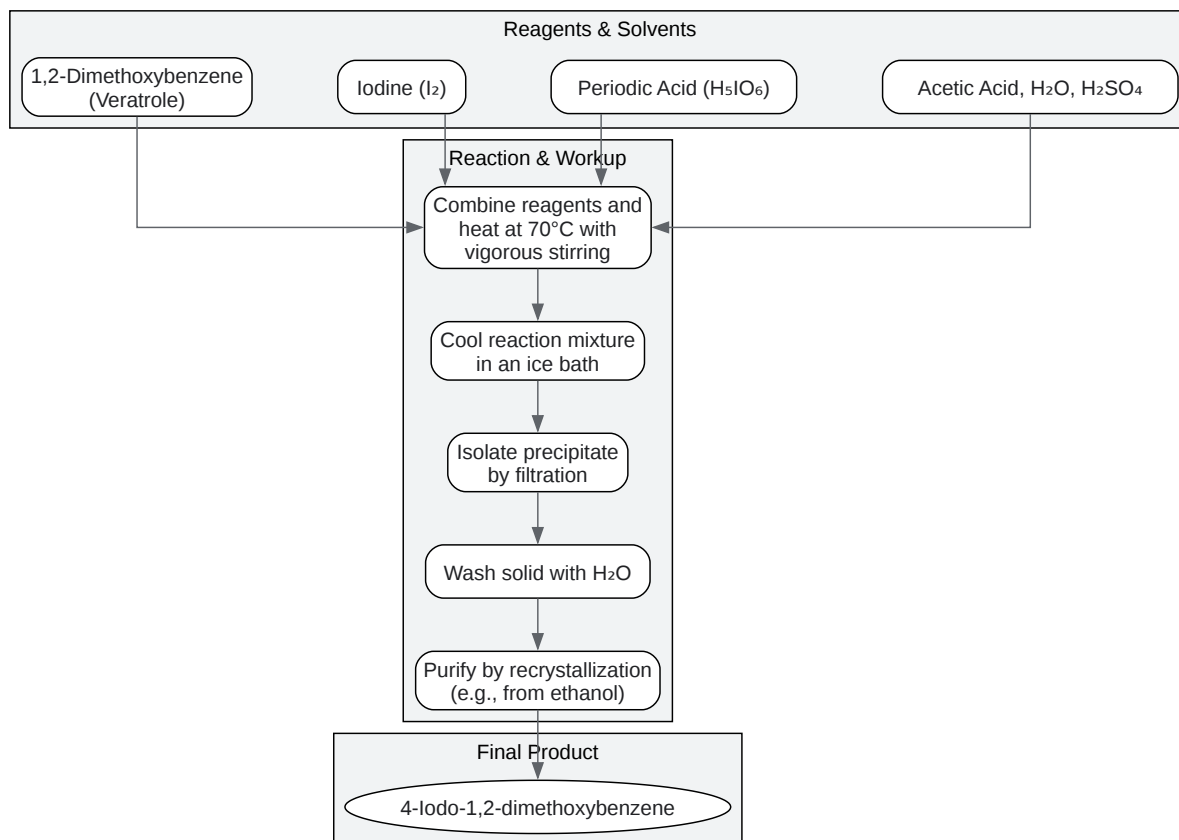
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Iodo-1,2-dimethoxybenzene** and its subsequent use in a common cross-coupling reaction.

### Synthesis of 4-Iodo-1,2-dimethoxybenzene via Electrophilic Iodination

This protocol describes the direct iodination of 1,2-dimethoxybenzene (veratrole), an electron-rich aromatic compound.

Workflow for Synthesis of **4-Iodo-1,2-dimethoxybenzene**



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Caption: Synthesis workflow for **4-Iodo-1,2-dimethoxybenzene** from veratrole.

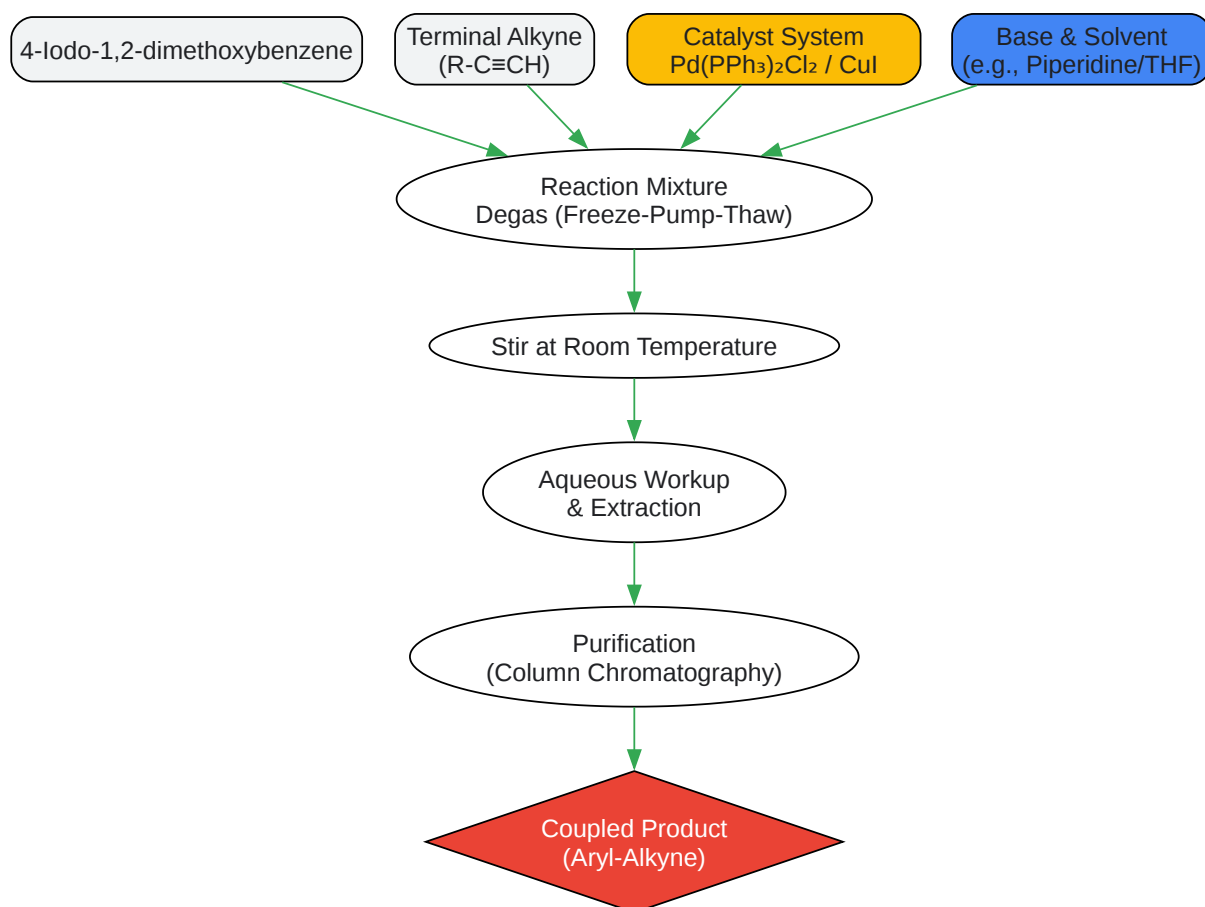
#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2-dimethoxybenzene, iodine ( $I_2$ ), and periodic acid ( $H_5IO_6$ ) in a biphasic solvent system of acetic acid, water, and a catalytic amount of concentrated sulfuric acid.[\[12\]](#)
- **Reaction Execution:** Heat the mixture to approximately  $70^\circ\text{C}$  and stir vigorously for several hours to ensure thorough mixing of the phases.[\[12\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[\[12\]](#) Collect the solid by vacuum filtration.
- **Purification:** Wash the crude solid thoroughly with water to remove inorganic impurities.[\[12\]](#) Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure **4-Iodo-1,2-dimethoxybenzene**.[\[12\]](#) The final product's identity and purity should be confirmed using NMR and MS analysis.[\[13\]](#)

## Application in Sonogashira Cross-Coupling Reaction

**4-Iodo-1,2-dimethoxybenzene** is an ideal substrate for Sonogashira coupling to form an internal alkyne, a common structure in complex organic molecules.

#### Logical Flow for a Sonogashira Coupling Reaction



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Caption: Logical workflow for a Sonogashira cross-coupling reaction.

#### Methodology:

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **4-Iodo-1,2-dimethoxybenzene** and the desired terminal alkyne in a mixture of dry

tetrahydrofuran (THF) and a base such as piperidine or triethylamine.[12]

- Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.[12]
- Catalyst Addition: Add the catalyst system, typically consisting of a palladium source like  $\text{Pd(PPh}_3)_2\text{Cl}_2$  and a copper(I) co-catalyst like  $\text{CuI}$ , to the cold, degassed solution.[12]
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[12][14]
- Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether).[12] Dry the combined organic layers, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to obtain the desired aryl-alkyne product.  
[12]

## Applications in Research and Drug Development

**4-Iodo-1,2-dimethoxybenzene** is a versatile reagent primarily utilized as a synthetic intermediate in the pharmaceutical and materials science sectors.[4]

- Building Block for Complex Molecules: The dimethoxyphenyl motif is present in numerous biologically active compounds. This reagent provides an efficient route to introduce this structural unit.[4]
- Cross-Coupling Reactions: Its primary application is in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] The highly reactive carbon-iodine bond facilitates efficient bond formation under relatively mild conditions, enabling the construction of complex molecular scaffolds.[4][15]
- Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of intermediates for various therapeutic agents. For instance, derivatives of this compound are used to construct the core structures of anticancer agents (e.g., analogs of Combretastatin A-4) and Selective Estrogen Receptor Modulators (SERMs).[4] The strategic use of such building blocks is crucial in drug discovery for generating libraries of compounds for screening and lead optimization.[16]

## Safety and Handling

Appropriate safety precautions must be observed when handling **4-Iodo-1,2-dimethoxybenzene**.

- GHS Hazard Statements: The compound is classified with the following hazards:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17][18]
  - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[17]
  - Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
  - Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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